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Introduction

CHS-828, also known as GMX1778, is a potent and specific small molecule inhibitor of
nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3][4] NAMPT is the rate-limiting
enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a
critical molecule for cellular metabolism and energy production.[3] By inhibiting NAMPT, CHS-
828 depletes intracellular NAD+ levels, leading to ATP depletion and ultimately, cancer cell
death.[2] This mechanism of action makes CHS-828 a promising agent for cancer therapy, and
it has demonstrated significant antitumor activity in various preclinical mouse xenograft models.

[5161[7]

These application notes provide a comprehensive overview of the use of CHS-828 in mouse
xenograft models, including recommended dosage regimens, detailed experimental protocols,
and expected outcomes based on published preclinical data.

Mechanism of Action: NAD+ Depletion

CHS-828 competitively inhibits NAMPT, which is responsible for converting nicotinamide into
nicotinamide mononucleotide (NMN), a key precursor of NAD+. This disruption of the NAD+
salvage pathway is particularly effective in cancer cells, which often have a higher demand for
NAD+ to support their rapid proliferation and metabolism. The resulting depletion of NAD+
triggers a cascade of events including metabolic collapse and cell death.
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Caption: Signaling pathway of CHS-828 action.

Data Presentation: CHS-828 Dosage and Efficacy in
Mouse Xenograft Models

The following tables summarize the quantitative data from various preclinical studies using
CHS-828 in different mouse xenograft models.
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Table 1: Oral Administration of CHS-828 in Mouse Xenograft Models

Dosage and

Cancer Type Cell Line Mouse Strain Key Findings
Schedule
] 20-50 mg/kg/day, Inhibition of
Breast Cancer MCF-7 Nude mice
p.o. tumor growth.[5]
Small Cell Lung ] 20-50 mg/kg/day, = Tumor
NYH Nude mice )
Cancer p.o. regression.[5]
82% reduction in
N tumor growth;
_ Not specified
Neuroblastoma SH-SY5Y NMRI nu/nu mice ) 44% complete
daily oral dose
tumor
regression.[6]
Neuroendocrine ] 100 mg/kg/week,  Moderate tumor
GOT1 Nude mice )
Tumor p.o. regression.[7]
Marked
Neuroendocrine GOT1, BON, ] ) o
Nude mice 250 mg/kg, p.o. antitumor activity.
Tumors GOT2

[2]

Table 2: Intravenous Administration of GMX1777 (CHS-828 Prodrug) in Mouse Xenograft

Models
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) . Dosage and -
Cancer Type Cell Line Mouse Strain Key Findings
Schedule
Multiple - 75 mg/kg over Tumor
IM-9 Not specified ) ) )
Myeloma 24h 1V infusion regression.[8]
Small Cell Lung » 75 mg/kg over Tumor
SHP-77 Not specified ) ) )
Cancer 24h IV infusion regression.[8]
] N 75 mg/kg over Tumor
Colon Carcinoma HCT-116 Not specified ) ) )
24h IV infusion regression.[8]
No significant
Colon Carcinoma ] 150 mg/kg over antitumor activity
_ HCT-116R SCID mice i _ , ,
(Resistant) 24h 1V infusion in resistant

model.[9]

Experimental Protocols
General Mouse Xenograft Protocol

This protocol outlines the general steps for establishing a subcutaneous xenograft model to
test the efficacy of CHS-828.

Pre-Implantation Implantation Post-Implantation

1. Cancer Cell 2. Cell Harvest 3. Resuspend Cells 4. Subcutaneous 5. Tumor Growth 6. CHS-828 7. Endpoint
Culture & Counting in Matrigel Injection Monitoring Treatment Analysis

Click to download full resolution via product page
Caption: Experimental workflow for a mouse xenograft study.
1. Cell Culture and Preparation:

o Culture the desired human cancer cell line (e.g., MCF-7, HCT-116) in the appropriate
medium and conditions.
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Harvest cells during the logarithmic growth phase using trypsinization.

Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a
hemocytometer or automated cell counter.

Resuspend the cells in a mixture of sterile PBS and Matrigel (or other basement membrane
extract) at the desired concentration (typically 1 x 1076 to 1 x 1077 cells per 100-200 pL).

. Animal Handling and Tumor Implantation:
Use immunodeficient mice (e.g., hude, SCID) that are 6-8 weeks old.
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

Inject the cell suspension subcutaneously into the flank of the mouse using a 27- or 28-
gauge needle.

. Tumor Growth Monitoring:
Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm?).

Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. The formula
(Length x Width?) / 2 is commonly used to calculate tumor volume.

Monitor the body weight of the mice as an indicator of general health and toxicity.
. CHS-828 Administration:

Oral Administration:

o Prepare a fresh formulation of CHS-828 in a suitable vehicle (e.g., corn oil).

o Administer the specified dose (e.g., 20-100 mg/kg) via oral gavage daily or on the
determined schedule.

Intravenous Administration (of prodrug GMX1777):

o Formulate GMX1777 in an appropriate sterile buffer (e.g., 10 mM citrate buffer, pH 4.8).[9]
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o Administer the drug via a continuous intravenous infusion over a specified period (e.g., 24
hours) using an infusion pump.

5. Endpoint and Data Analysis:

» Continue treatment for the planned duration or until the tumors in the control group reach a
predetermined size.

e At the end of the study, euthanize the mice and excise the tumors.
o Measure the final tumor volume and weight.

o Perform further analyses as required, such as immunohistochemistry for proliferation and
apoptosis markers, or measurement of NAD+ levels in tumor tissue.

e Plot tumor growth curves and perform statistical analysis to compare the treatment groups to
the control group.

Safety and Toxicity

In preclinical studies, CHS-828 has been reported to have low toxicity at effective doses.[6]
However, as with other NAMPT inhibitors, dose-limiting toxicities have been observed in clinical
trials, primarily thrombocytopenia and gastrointestinal symptoms.[10] Therefore, it is crucial to
monitor the health of the animals throughout the study, including daily observation for any signs
of distress and regular body weight measurements.

Conclusion

CHS-828 is a potent antitumor agent with a well-defined mechanism of action that has shown
significant efficacy in a variety of mouse xenograft models. The provided dosage tables and
protocols offer a solid foundation for designing and conducting preclinical studies to evaluate
the therapeutic potential of this compound. Researchers should carefully consider the specific
cancer model and experimental goals when selecting the appropriate dosage and
administration route for CHS-828. Further optimization of treatment schedules and combination
therapies may enhance its antitumor activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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